2-Ethyl-3,4-dihydroisoquinolin-1-one
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Overview
Description
2-Ethyl-3,4-dihydroisoquinolin-1-one is a chemical compound belonging to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that 3,4-dihydroisoquinolinone derivatives exhibit various biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . Therefore, it’s plausible that 2-Ethyl-3,4-dihydroisoquinolin-1-one may interact with similar targets.
Mode of Action
One study suggests that a derivative of 3,4-dihydroisoquinolin-1-one might disrupt the biological membrane systems of pythium recalcitrans, a phytopathogen
Biochemical Pathways
Given the broad range of biological activities associated with 3,4-dihydroisoquinolinone derivatives , it’s likely that multiple pathways could be influenced.
Pharmacokinetics
It’s known that the introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability . This suggests that this compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
A derivative of 3,4-dihydroisoquinolin-1-one showed antioomycete activity against pythium recalcitrans . This suggests that this compound might have similar effects, but more research is needed to confirm this.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,4-dihydroisoquinolin-1-one derivatives involves the Castagnoli–Cushman reaction. This reaction typically uses an imine and an anhydride as starting materials under mild conditions to form the desired isoquinolinone scaffold . Another efficient route involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.
Industrial Production Methods
For industrial-scale production, a scalable method involves the benzylic oxidation of tetrahydroisoquinoline derivatives using cerium ammonium nitrate (CAN) and sodium bromate (NaBrO3) as oxidants . This method is efficient and can be adapted for large-scale synthesis, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,4-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound, although specific conditions and reagents for this process are less commonly reported.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate (CAN) and sodium bromate (NaBrO3) are commonly used oxidants.
Substitution: Alkyl halides are often used for N-alkylation reactions.
Major Products
The major products formed from these reactions include various N-alkylated and oxidized derivatives of this compound, which can have different biological activities and applications.
Scientific Research Applications
Comparison with Similar Compounds
2-Ethyl-3,4-dihydroisoquinolin-1-one can be compared with other isoquinolinone derivatives, such as:
3,4-Dihydroisoquinolin-1-one: The parent compound without the ethyl group, which also exhibits various biological activities.
N-alkylated 3,4-dihydroisoquinolinones: These derivatives have different substituents at the nitrogen atom, which can alter their biological properties.
Tetrahydroisoquinoline derivatives: These compounds are more reduced forms and can be precursors for the synthesis of isoquinolinones.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-ethyl-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-12-8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCDZDVDKGWTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82481-09-2 |
Source
|
Record name | 2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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